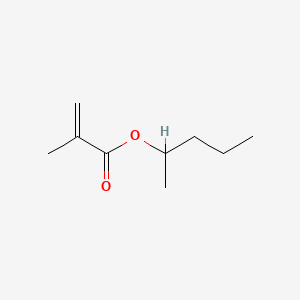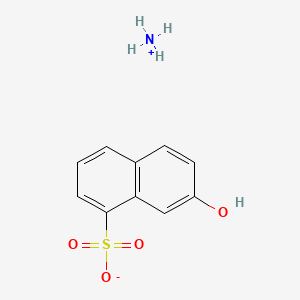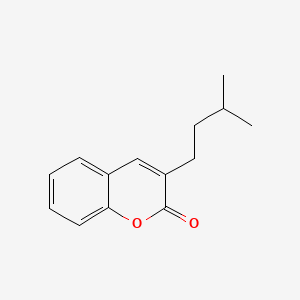
Isopentyl-2-benzopyrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It belongs to the class of benzopyrones, which are characterized by a benzene ring fused to a pyrone ring. Benzopyrones are known for their diverse biological activities and are found in various natural sources, including plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopentyl-2-benzopyrone typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of an acid catalyst. For this compound, the starting materials would include a phenol derivative and a β-ketoester with an isopentyl group .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Pechmann condensation or other synthetic routes that ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Isopentyl-2-benzopyrone can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
Isopentyl-2-benzopyrone has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as an anti-inflammatory and antioxidant agent.
Medicine: Research has investigated its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of isopentyl-2-benzopyrone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and modulate signaling pathways involved in inflammation and oxidative stress. These interactions contribute to its observed biological effects, such as anti-inflammatory and antioxidant activities .
Comparison with Similar Compounds
Isopentyl-2-benzopyrone can be compared with other benzopyrone derivatives, such as:
Coumarin (1-benzopyran-2-one): Known for its anticoagulant properties.
Chromone (1,4-benzopyrone): Used in the treatment of allergic conditions.
Flavonoids: A diverse group of compounds with various biological activities, including antioxidant and anti-inflammatory effects.
This compound is unique due to its specific isopentyl substitution, which may confer distinct biological properties compared to other benzopyrones .
Properties
CAS No. |
94247-82-2 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
3-(3-methylbutyl)chromen-2-one |
InChI |
InChI=1S/C14H16O2/c1-10(2)7-8-12-9-11-5-3-4-6-13(11)16-14(12)15/h3-6,9-10H,7-8H2,1-2H3 |
InChI Key |
MUTDFGUDDPWCGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1=CC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-Methyl-2-(piperazin-1-ylmethyl)phenyl]morpholine](/img/structure/B12649151.png)


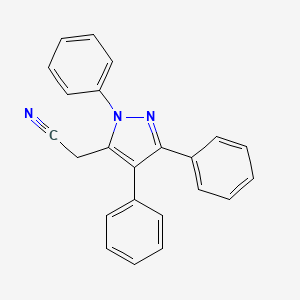

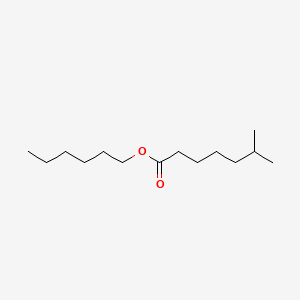

![(4R,4aR,7S,7aR,12bS)-3-methyl-9-[2-(propan-2-ylamino)ethoxy]-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol](/img/structure/B12649208.png)



